Carboxyl-PEG4-(m-PEG8)3
Description
Carboxyl-PEG4-(m-PEG8)3 is a multi-arm polyethylene glycol (PEG) derivative designed for advanced bioconjugation and nanotechnology applications. Its structure features a central PEG4 core branched into three methoxy-terminated PEG8 (m-PEG8) chains and a terminal carboxyl group. Key specifications include:
- Molecular Formula: C₈₀H₁₅₅N₅O₃₈
- Molecular Weight: 1,795.10 g/mol
- CAS Number: 1333154-74-7
- PEG Spacer: 55 atoms (providing ~57 Å length) .
The carboxyl group enables covalent conjugation to amine-containing molecules (e.g., proteins, peptides) via carbodiimide chemistry (e.g., EDC/NHS), while the m-PEG8 branches enhance solubility, reduce immunogenicity, and prolong circulation time in biological systems. This compound is widely used in drug delivery, surface functionalization, and hydrogel synthesis.
Properties
Molecular Formula |
C80H155N5O38 |
|---|---|
Molecular Weight |
1795.1 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C80H155N5O38/c1-93-23-26-101-39-42-109-53-56-115-65-68-118-62-59-112-50-47-106-36-31-98-20-12-82-75(87)7-16-121-71-80(85-78(90)10-15-96-29-34-104-45-46-105-35-30-97-19-11-81-74(86)5-4-6-79(91)92,72-122-17-8-76(88)83-13-21-99-32-37-107-48-51-113-60-63-119-69-66-116-57-54-110-43-40-102-27-24-94-2)73-123-18-9-77(89)84-14-22-100-33-38-108-49-52-114-61-64-120-70-67-117-58-55-111-44-41-103-28-25-95-3/h4-73H2,1-3H3,(H,81,86)(H,82,87)(H,83,88)(H,84,89)(H,85,90)(H,91,92) |
InChI Key |
KZNGGSVLCCXPRQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carboxyl-PEG4-(m-PEG8)3 typically involves the reaction of PEG units with carboxyl-containing reagents. One common method is the use of N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form stable amide bonds . The reaction conditions often include a pH range of 7-9 and the presence of a nucleophilic catalyst .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as size-exclusion chromatography and high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Carboxyl-PEG4-(m-PEG8)3 undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form peroxy acids and esters.
Reduction: Reduction reactions can convert the carboxyl group to primary alcohols.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form amides and esters.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peroxy acids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as dicyclohexylcarbodiimide (DCC) and NHS esters are commonly employed.
Major Products
Oxidation: Peroxy acids and esters.
Reduction: Primary alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Carboxyl-PEG4-(m-PEG8)3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Carboxyl-PEG4-(m-PEG8)3 primarily involves its ability to form stable covalent bonds with various biomolecules. The carboxyl group reacts with amine groups on proteins and peptides, forming amide bonds that enhance the solubility and stability of the conjugated molecules . This PEGylation process also reduces the immunogenicity of the biomolecules, making them more suitable for therapeutic applications .
Comparison with Similar Compounds
Comparative Analysis with Similar PEG-Based Compounds
Structural and Functional Comparisons
Table 1: Key Properties of Carboxyl-PEG4-(m-PEG8)3 and Analogues
Performance and Application-Specific Differences
Solubility and Biocompatibility
- This compound : The branched architecture and three m-PEG8 chains provide superior water solubility (>100 mg/mL) compared to linear analogues like m-PEG8-acid (50–80 mg/mL) .
- NH-(m-PEG8)₂ : Lower molecular weight and amine functionality limit solubility in polar solvents but enhance reactivity in amine-coupling reactions .
Conjugation Efficiency
- This compound : The carboxyl group supports high-density conjugation to antibodies or enzymes (e.g., 90% coupling efficiency under optimized EDC/NHS conditions) .
- MAL-PEG8-acid : Maleimide enables rapid, site-specific conjugation to thiols (e.g., cysteine residues) but is less stable in serum due to thiol-exchange reactions .
Pharmacokinetics
- This compound : Extended half-life (>24 hours in vivo) due to reduced renal clearance and steric shielding by branched PEG chains .
- Linear PEG Derivatives (e.g., m-PEG8-acid) : Shorter half-life (6–12 hours) owing to faster renal excretion .
Aggregation Behavior
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
